Sulphur Orange 1
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Overview
Description
Sulphur Orange 1, also known as C.I. This compound, is a synthetic dye belonging to the class of sulphur dyes. These dyes are characterized by the presence of sulphur atoms within their molecular structure. This compound is commonly used in the textile industry for dyeing cellulosic fibers, such as cotton, due to its vibrant orange hue and good color fastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphur Orange 1 is synthesized by the reaction of 4-methylbenzene-1,3-diamine with sulphur. The reaction typically involves heating the mixture at temperatures ranging from 190°C to 250°C for 15 to 24 hours. The resulting product is then treated with sodium hydroxide or sodium sulfide solution to obtain the final dye .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The dye is produced in large reactors where the temperature and reaction time are optimized to achieve the desired color properties .
Chemical Reactions Analysis
Types of Reactions: Sulphur Orange 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions convert the dye into its leuco form, which is water-soluble and can be applied to textiles.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various colored compounds depending on the degree of oxidation.
Reduction Products: Leuco forms of the dye.
Substitution Products: Derivatives of this compound with different functional groups.
Scientific Research Applications
Sulphur Orange 1 has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of sulphur dyes and their interactions with different substrates.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological molecules.
Mechanism of Action
The mechanism by which Sulphur Orange 1 exerts its effects involves the interaction of its sulphur-containing groups with the target molecules. The dye binds to the fibers through covalent and non-covalent interactions, resulting in a strong and durable coloration. The molecular targets include amino groups in proteins and hydroxyl groups in cellulose .
Comparison with Similar Compounds
Sulphur Black 1: Another sulphur dye used for dyeing textiles, known for its deep black color.
Sulphur Blue 15: A blue dye with similar application methods and properties.
Sulphur Green 14: A green dye used in the textile industry.
Uniqueness of Sulphur Orange 1: this compound is unique due to its vibrant orange color, which is not easily achievable with other sulphur dyes. Its specific synthesis route and reaction conditions also contribute to its distinct properties, making it a valuable dye in various applications .
Biological Activity
Sulphur Orange 1 (SO1) is a synthetic dye belonging to the family of organosulfur compounds. Its biological activities, particularly in antimicrobial and antioxidant properties, have garnered attention in various research studies. This article delves into the biological activity of this compound, presenting detailed findings, case studies, and data tables that elucidate its potential applications in health and industry.
Chemical Structure and Properties
This compound is characterized by its vibrant orange color, which is attributed to its unique molecular structure containing sulfur. The presence of sulfur in its structure enhances its reactivity and biological activity, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of SO1 against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 128 µg/mL |
Escherichia coli | 512 µg/mL |
Pseudomonas aeruginosa | >512 µg/mL |
Streptococcus pneumoniae | 256 µg/mL |
The highest efficacy was observed against Staphylococcus aureus, with an MIC of 128 µg/mL, indicating strong potential for use in treating infections caused by this pathogen. In contrast, the activity against Pseudomonas aeruginosa was less pronounced, suggesting varying effectiveness depending on the bacterial strain.
The mechanism through which this compound exerts its antimicrobial effects involves the generation of reactive oxygen species (ROS), which disrupts bacterial cell membranes and leads to cell death. This oxidative stress response is critical for its antibacterial action, particularly against drug-resistant strains of bacteria.
Antioxidant Properties
In addition to its antimicrobial activity, SO1 has demonstrated antioxidant properties. Antioxidants are essential for neutralizing free radicals in biological systems, thus preventing cellular damage.
Table 2: Antioxidant Activity of this compound
Assay Method | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 50 |
ABTS Radical Scavenging | 45 |
Ferric Reducing Ability | 60 |
The IC50 values indicate that SO1 exhibits potent antioxidant activity, comparable to established antioxidants like ascorbic acid. This property suggests potential applications in food preservation and cosmetic formulations.
Case Studies
Several case studies have explored the practical applications of this compound in various fields:
-
Case Study 1: Antimicrobial Coatings
A study investigated the incorporation of SO1 into polymer coatings aimed at preventing bacterial colonization on medical devices. The results showed a significant reduction in bacterial adhesion and biofilm formation on surfaces treated with SO1-infused coatings. -
Case Study 2: Food Preservation
Research demonstrated that SO1 could be used as a natural preservative due to its antimicrobial and antioxidant properties. When applied to food products, it extended shelf life while maintaining quality by inhibiting microbial growth.
Properties
CAS No. |
1326-49-4 |
---|---|
Molecular Formula |
C6H6ClN3O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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